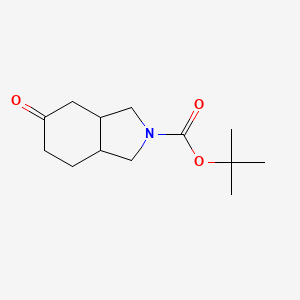

2-Boc-5-oxo-octahydro-isoindole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 6-oxo-3,3a,4,5,7,7a-hexahydro-1H-isoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(15)6-10(9)8-14/h9-10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEEXIHAGXWAFOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCC(=O)CC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Elucidation of the Molecular Structure of 2-Boc-5-oxo-octahydro-isoindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 2-Boc-5-oxo-octahydro-isoindole, a key heterocyclic building block in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this exact compound in peer-reviewed literature, this guide utilizes established spectroscopic principles and data from closely related analogs to present a robust methodology for its characterization. This document outlines the expected spectroscopic signatures, provides detailed, illustrative experimental protocols for its synthesis and analysis, and presents a logical workflow for its structural verification.

Introduction

This compound, with the IUPAC name tert-butyl 6-oxo-3,3a,4,5,7,7a-hexahydro-1H-isoindole-2-carboxylate, is a bicyclic compound featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the isoindole core and a ketone functional group. Its rigid, saturated ring system and versatile functional groups make it a valuable scaffold for the synthesis of complex molecular architectures and novel therapeutic agents. The precise characterization of its structure is paramount for its application in drug discovery and development.

Compound Profile

| Property | Value |

| Molecular Formula | C₁₃H₂₁NO₃ |

| Molecular Weight | 239.31 g/mol |

| CAS Number | 203661-68-1 |

Spectroscopic Data Analysis (Illustrative)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.5 - 3.2 | m | 4H | N-CH₂ |

| ~2.8 - 2.5 | m | 2H | CH (bridgehead) |

| ~2.4 - 2.1 | m | 4H | CH₂ adjacent to C=O |

| ~1.9 - 1.6 | m | 2H | CH₂ |

| 1.45 | s | 9H | C(CH₃)₃ (Boc) |

Note: The chemical shifts are approximate and based on the analysis of similar N-Boc protected heterocyclic systems. The multiplicity of the aliphatic protons is expected to be complex due to overlapping signals and diastereotopicity.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~210 | C=O (ketone) |

| ~155 | C=O (Boc) |

| ~80 | C (CH₃)₃ (Boc) |

| ~50 - 40 | N-C H₂ and bridgehead C H |

| ~40 - 30 | C H₂ adjacent to C=O |

| ~28 | C(C H₃)₃ (Boc) |

| ~25 | C H₂ |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975, 2870 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ketone) |

| ~1690 | Strong | C=O stretch (Boc carbamate) |

| ~1475, 1365 | Medium | C-H bend (CH₂ and CH₃) |

| ~1160 | Strong | C-O stretch (Boc) |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Interpretation |

| 239 | [M]⁺, Molecular ion |

| 183 | [M - C₄H₈]⁺ or [M - 56]⁺, Loss of isobutylene from Boc group |

| 139 | [M - C₅H₈O₂]⁺ or [M - 100]⁺, Loss of the entire Boc group |

| 111 | Further fragmentation of the isoindole core |

Experimental Protocols (Illustrative)

The following protocols are representative examples of how this compound could be synthesized and analyzed. These are based on established methodologies for similar compounds.

Synthesis via Diels-Alder Reaction and Oxidation

A plausible synthetic route involves an initial Diels-Alder reaction to form the octahydro-isoindole core, followed by oxidation to introduce the ketone functionality.

Step 1: N-Boc-protection of a suitable diene.

-

To a solution of the starting amine in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O) and triethylamine (TEA).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected diene.

Step 2: Diels-Alder Cycloaddition.

-

Dissolve the N-Boc protected diene and a suitable dienophile (e.g., maleic anhydride) in toluene.

-

Heat the mixture to reflux (approximately 110 °C) for 24-48 hours.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting cycloadduct by column chromatography on silica gel.

Step 3: Oxidation to the Ketone.

-

Dissolve the alcohol precursor in DCM.

-

Add Dess-Martin periodinane (DMP) to the solution.

-

Stir the reaction at room temperature for 2-4 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by flash chromatography to obtain this compound.

Spectroscopic Analysis

NMR Spectroscopy:

-

Prepare a ~5-10 mg sample of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data using appropriate software to assign the chemical shifts and determine the connectivity of the atoms.

IR Spectroscopy:

-

Obtain the IR spectrum of the neat compound using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

Identify the characteristic absorption bands for the ketone and carbamate carbonyl groups, as well as the C-H and C-O stretches.

Mass Spectrometry:

-

Analyze the sample using Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Determine the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Methodologies

The following diagrams illustrate the logical workflow for the structure elucidation and a potential signaling pathway context, should this molecule be used in a biological setting.

Caption: Workflow for the Synthesis and Structure Elucidation.

Caption: Hypothetical Signaling Pathway Involvement.

Conclusion

The structural elucidation of this compound relies on a synergistic application of modern synthetic and analytical techniques. Although specific, published experimental data for this molecule is scarce, this guide provides a robust framework for its characterization based on the well-established chemistry and spectroscopy of its analogs. The provided illustrative data and protocols serve as a valuable resource for researchers working with this and related heterocyclic compounds, facilitating their synthesis, purification, and structural confirmation, and ultimately enabling their application in the development of new chemical entities.

In-Depth Technical Guide: Chemical Properties of 2-Boc-5-oxo-octahydro-isoindole (CAS Number: 203661-68-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Boc-5-oxo-octahydro-isoindole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Core Chemical Properties

This compound, with the CAS number 203661-68-1, is a bicyclic molecule featuring an isoindole core structure. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis. The presence of a ketone functional group at the 5-position and the saturated bicyclic system imparts specific reactivity and stereochemical properties to the molecule.[1]

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 203661-68-1 | [1] |

| IUPAC Name | tert-butyl 5-oxooctahydro-1H-isoindole-2-carboxylate | |

| Molecular Formula | C₁₃H₂₁NO₃ | [1] |

| Molecular Weight | 239.31 g/mol | [1][2] |

| Appearance | Solid | |

| Predicted Boiling Point | 342.9 ± 25.0 °C | |

| Predicted Density | 1.12 ± 0.1 g/cm³ | |

| Predicted pKa | -0.79 ± 0.20 | |

| SMILES | CC(C)(C)OC(=O)N1CC2CCC(=O)CC2C1 | [1] |

| InChI | InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(15)6-10(9)8-14/h9-10H,4-8H2,1-3H3 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Table 2: Summary of Spectroscopic Data

| Technique | Key Observations | Reference |

| ¹H NMR | A prominent singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group. | [1] |

| IR Spectroscopy | Strong absorption band for the carbamate carbonyl group. | [1] |

| Mass Spectrometry | Molecular ion peak (M+) is expected at m/z corresponding to the molecular weight. |

Note: Detailed experimental spectra are not publicly available. The information is based on descriptive data.

Synthesis

General Synthetic Workflow

The synthesis can be conceptualized as a multi-step process, which may include:

-

Formation of the Isoindole Ring System: This can be achieved through various methods, such as the Diels-Alder reaction or other cyclization strategies, starting from appropriate precursors.

-

Introduction of the Ketone Group: Oxidation of a suitable precursor, such as a secondary alcohol, can introduce the carbonyl functionality at the 5-position.

-

Boc Protection: The nitrogen of the isoindole ring is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Below is a generalized workflow for the synthesis.

Caption: Generalized synthetic workflow for this compound.

Biological Activity and Potential Applications

Currently, there is limited publicly available information on the specific biological activities of this compound. However, the isoindole scaffold is a key structural motif in a number of biologically active compounds and approved drugs. Therefore, this molecule is considered a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents.

Its potential applications are primarily in the realm of drug discovery and development, where it can serve as a starting material for the synthesis of more complex molecules with potential activities in areas such as oncology, inflammation, and neuroscience.

As no specific signaling pathways for this compound have been identified, a diagram illustrating a known pathway for other isoindole-based drugs is provided below for context. For example, some isoindole derivatives, like lenalidomide, function as immunomodulatory drugs by targeting the Cereblon (CRBN) E3 ubiquitin ligase complex.

Caption: Example signaling pathway for isoindole-based immunomodulatory drugs.

Safety and Handling

Detailed toxicological data for this compound are not available. Standard laboratory safety precautions should be observed when handling this compound.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement(s) |

|

| Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3] |

Note: This information is based on data for a structurally similar compound and should be used as a guideline. A comprehensive risk assessment should be conducted before handling.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and analysis of this compound are not currently available in the public domain. Researchers should refer to general methods for the synthesis of isoindole derivatives and Boc-protection of amines.

General Protocol for Boc Protection of an Amine

-

Dissolve the amine in a suitable solvent (e.g., dichloromethane, tetrahydrofuran).

-

Add a base (e.g., triethylamine, diisopropylethylamine) to the solution.

-

Add di-tert-butyl dicarbonate (Boc₂O) dropwise to the reaction mixture at room temperature.

-

Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Protocol for Deprotection of a Boc-Protected Amine

-

Dissolve the Boc-protected amine in a suitable solvent (e.g., dichloromethane, ethyl acetate).

-

Add a strong acid (e.g., trifluoroacetic acid, hydrochloric acid in dioxane) to the solution.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess acid under reduced pressure.

-

The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in the development of new pharmaceuticals. While detailed experimental and biological data are limited, its structural features suggest it is a promising scaffold for further chemical exploration. This guide provides a summary of the currently available information to aid researchers in their work with this compound. Further experimental studies are warranted to fully characterize its chemical and biological properties.

References

An In-Depth Technical Guide to 2-Boc-5-oxo-octahydro-isoindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Boc-5-oxo-octahydro-isoindole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Core Compound Data

This compound, systematically named tert-butyl 5-oxooctahydro-1H-isoindole-2-carboxylate, is a bicyclic molecule featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the isoindole ring system. This protecting group is crucial for modulating the compound's reactivity during multi-step organic syntheses.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₁NO₃ | [1] |

| Molecular Weight | 239.31 g/mol | [1][2] |

| IUPAC Name | tert-butyl 6-oxo-3,3a,4,5,7,7a-hexahydro-1H-isoindole-2-carboxylate | [1] |

| CAS Number | 203661-68-1 | [1] |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search, a general synthetic approach for a similar compound, tert-butyl cis-5-oxooctahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, provides a relevant methodological framework. This synthesis involves the protection of a secondary amine in the presence of a ketone.

General Synthetic Protocol for Boc Protection of a Heterocyclic Ketone:

-

Dissolution: The starting material, the corresponding unprotected heterocyclic ketone (e.g., cis-hexahydrocyclopentadieno[c]pyrrol-5(1H)-one), is dissolved in a suitable aprotic solvent such as dichloromethane.

-

Addition of Reagents: To the solution, di-tert-butyl dicarbonate (Boc₂O), a tertiary amine base (e.g., triethylamine), and a catalyst such as 4-dimethylaminopyridine (DMAP) are added sequentially.

-

Reaction: The reaction mixture is stirred at room temperature for a specified period, typically 16 hours, to allow for the complete protection of the amine.

-

Quenching and Extraction: The reaction is quenched by the addition of water. The organic and aqueous layers are separated. The organic phase, containing the desired product, is dried over an anhydrous salt like sodium sulfate.

-

Purification: The crude product is obtained after filtration and concentration of the organic phase. Purification is typically achieved through silica gel column chromatography to yield the pure N-Boc protected product.

Applications and Logical Workflow in Drug Discovery

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly those incorporating the isoindole ring system, which is a common scaffold in various biologically active compounds.[1] Its utility in medicinal chemistry stems from the ability to selectively modify its structure to explore interactions with biological targets.

Below is a diagram illustrating a logical workflow for the utilization of this compound in a drug discovery context.

Caption: Logical workflow for the use of this compound in drug discovery.

This workflow highlights the progression from the initial scaffold to the identification of a potential drug candidate through chemical modification, biological screening, and preclinical evaluation. The presence of the Boc protecting group allows for controlled and directed synthesis of a library of derivatives for screening.

References

Spectroscopic and Synthetic Profile of 2-Boc-5-oxo-octahydro-isoindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, a representative synthetic protocol, and the potential applications of 2-Boc-5-oxo-octahydro-isoindole. This N-Boc protected bicyclic ketone is a valuable building block in medicinal chemistry and organic synthesis, offering a scaffold for the development of novel therapeutic agents and complex molecular architectures.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₂₁NO₃ |

| Molecular Weight | 239.31 g/mol |

| CAS Number | 203661-68-1 |

| Appearance | Solid |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is characterized by a prominent singlet for the tert-butoxycarbonyl (Boc) protecting group and a series of complex multiplets arising from the protons of the octahydro-isoindole core.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.5 - 4.0 | Multiplet | 2H | Methylene protons adjacent to the nitrogen atom (N-CH₂) |

| ~ 1.5 - 4.0 | Multiplets | 10H | Protons of the bicyclic octahydro-isoindole core |

| ~ 1.4 | Singlet | 9H | Nine equivalent protons of the tert-butyl group (Boc) |

¹³C NMR (Carbon NMR): The carbon NMR spectrum would be expected to show distinct signals for the carbonyl carbons of the ketone and the carbamate, the quaternary and methyl carbons of the Boc group, and the carbons of the bicyclic framework.

| Chemical Shift (δ) ppm | Assignment |

| > 200 | Ketone carbonyl carbon (C=O) |

| ~ 155 | Carbamate carbonyl carbon (N-COO) |

| ~ 80 | Quaternary carbon of the Boc group (C(CH₃)₃) |

| ~ 28 | Methyl carbons of the Boc group (C(CH₃)₃) |

| Varies | Carbons of the octahydro-isoindole framework |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is distinguished by strong absorption bands corresponding to the carbonyl stretching vibrations of the ketone and the carbamate functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1720 | Strong | C=O stretch of the ketone |

| ~ 1680 - 1700 | Strong | C=O stretch of the Boc-carbamate[1] |

| ~ 2850 - 3000 | Medium-Strong | C-H stretch of sp³ hybridized carbons |

| ~ 1160 - 1250 | Strong | C-O stretch of the carbamate |

Mass Spectrometry (MS)

Mass spectral analysis provides key information on the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 239 | Molecular ion peak [M]⁺ |

| 183 | Fragment corresponding to the loss of isobutylene (-56 Da) from the Boc group |

| 139 | Fragment corresponding to the loss of the entire Boc group (-100 Da) |

Experimental Protocols

While a specific, detailed published synthesis for this compound is not available, a general and representative protocol can be derived from established methods for the synthesis of related N-Boc protected isoindole derivatives. The following outlines a plausible synthetic route.

Representative Synthesis of this compound

The synthesis can be envisioned as a multi-step process, likely involving a Diels-Alder reaction to construct the bicyclic core, followed by protection of the nitrogen atom and subsequent functional group manipulations.

References

The Octahydro-isoindole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The octahydro-isoindole scaffold, a bicyclic saturated heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure provides a versatile framework for the development of potent and selective ligands for a diverse range of biological targets. This guide delves into the profound biological significance of the octahydro-isoindole core, presenting key quantitative data, detailed experimental protocols for its evaluation, and visualizations of its interactions within critical signaling pathways.

Biological Activities and Therapeutic Potential

Derivatives of the octahydro-isoindole scaffold have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for the treatment of various diseases.

Neurodegenerative Diseases

The octahydro-isoindole core has been extensively explored for its potential in combating neurodegenerative disorders, particularly Alzheimer's disease. A key strategy involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.

A series of isoindoline-1,3-dione derivatives bearing a piperazine moiety have shown significant inhibitory activity against both AChE and BuChE. Notably, compounds with specific substitutions on the piperazine ring exhibit potent and selective inhibition.

Table 1: Cholinesterase Inhibitory Activity of Isoindoline-1,3-dione Derivatives

| Compound ID | Substituent on Piperazine | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

| I | Phenyl | 1.12 | 24.67 |

| II | 4-Trifluoromethylphenyl | Not specified | 21.71 |

| III | Diphenylmethyl | Not specified | 21.24 |

| V | Morpholine | 16.20 | Not specified |

Data sourced from a study on isoindoline-1,3-dione derivatives as cholinesterase inhibitors.

Inflammation

The anti-inflammatory potential of the isoindole scaffold has been investigated, with derivatives showing promise in modulating key inflammatory pathways. Research has focused on their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the production of pro-inflammatory prostaglandins.

Cancer

The cytotoxic effects of octahydro-isoindole derivatives against various cancer cell lines have been documented. For instance, N-benzyl substituted isoindole-1,3-diones have demonstrated cytotoxicity against HeLa and A549 lung cancer cell lines.

Table 2: Cytotoxicity of N-Benzyl Isoindole-1,3-dione Derivatives against A549-Luc Cells

| Compound ID | Incubation Time (h) | IC₅₀ (µM) |

| 3 | 48 | 114.25 |

| 4 | 48 | 116.26 |

Data from in vitro studies on the cytotoxic effects of isoindole-1,3-dione derivatives.[1]

Enzyme Inhibition

Beyond cholinesterases, isoindole derivatives have been identified as potent inhibitors of other crucial enzymes, such as carbonic anhydrases (CAs). CAs are involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy.

Table 3: Carbonic Anhydrase Inhibitory Activity of Isoindolinone Derivatives

| Compound ID | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) |

| 2c | 11.48 ± 4.18 | 9.32 ± 2.35 |

| 2f | 16.09 ± 4.14 | 14.87 ± 3.25 |

| Acetazolamide (Standard) | 20.89 ± 1.728 | 18.16 ± 0.882 |

Data from a study on the synthesis and bio-evaluation of novel isoindolinones as carbonic anhydrase inhibitors.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of octahydro-isoindole derivatives.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the anticholinesterase activity of compounds.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

-

Assay in 96-well plate:

-

To each well, add 140 µL of phosphate buffer.

-

Add 20 µL of the test compound solution at various concentrations.

-

Add 20 µL of AChE solution.

-

Incubate at 37°C for 15 minutes.

-

Add 10 µL of DTNB solution.

-

Initiate the reaction by adding 10 µL of ATCI solution.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This model is a standard method for evaluating the acute anti-inflammatory activity of compounds.[3][4][5][6]

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan (1% w/v in saline)

-

Test compounds

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Grouping:

-

Divide the animals into groups: control (vehicle), standard, and test groups (different doses of the compound).

-

-

Compound Administration:

-

Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection.

-

-

Induction of Edema:

-

Measurement of Paw Volume:

-

Data Analysis:

-

The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

-

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][7][8][9]

Materials:

-

Cancer cell line (e.g., A549)

-

Culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.[7]

-

-

MTT Addition:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

-

Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.[7]

-

-

Data Analysis:

-

Cell viability is calculated as a percentage of the control (untreated cells).

-

The IC₅₀ value is determined from the dose-response curve.

-

Signaling Pathways and Molecular Mechanisms

The biological effects of octahydro-isoindole derivatives are mediated through their interaction with various signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Cholinergic Signaling in Alzheimer's Disease

In Alzheimer's disease, the degeneration of cholinergic neurons leads to a decline in acetylcholine levels, impairing cognitive function.[10][11] Octahydro-isoindole-based AChE inhibitors act by preventing the breakdown of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[10]

Caption: Cholinergic signaling at the synapse and the inhibitory action of octahydro-isoindole derivatives on AChE.

NF-κB Signaling in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[12][13][14][15][16] Pro-inflammatory stimuli activate the IKK complex, leading to the degradation of IκB and the subsequent translocation of NF-κB to the nucleus, where it induces the transcription of inflammatory genes. Anti-inflammatory agents containing the isoindole scaffold may exert their effects by inhibiting key components of this pathway.

Caption: The NF-κB signaling pathway and a potential point of intervention for isoindole derivatives.

Nrf2/HO-1 Antioxidant Response Pathway

The Nrf2/HO-1 pathway is a critical defense mechanism against oxidative stress, which is implicated in neurodegenerative diseases and inflammation.[17][18][19][20] Under oxidative stress, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes like heme oxygenase-1 (HO-1). Some indole-based compounds have been shown to activate this protective pathway.

Caption: The Nrf2/HO-1 antioxidant response pathway and its potential activation by indole-based compounds.

General Experimental Workflow

The discovery and development of novel bioactive octahydro-isoindole derivatives typically follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Caption: A generalized workflow for the development of bioactive octahydro-isoindole derivatives.

Conclusion

The octahydro-isoindole scaffold represents a highly valuable and versatile core structure in the field of medicinal chemistry. Its inherent structural rigidity and amenability to diverse chemical modifications have enabled the development of potent and selective modulators of a wide array of biological targets. The compelling data on its efficacy in models of neurodegenerative diseases, inflammation, and cancer underscore its significant therapeutic potential. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and exploit the rich biological significance of the octahydro-isoindole scaffold in the quest for novel and effective therapeutics.

References

- 1. 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT (Assay protocol [protocols.io]

- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phytopharmajournal.com [phytopharmajournal.com]

- 6. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 7. benchchem.com [benchchem.com]

- 8. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Alzheimer's Disease: Targeting the Cholinergic System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Cholinergic System in Alzheimer's Disease Research Areas: R&D Systems [rndsystems.com]

- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. purformhealth.com [purformhealth.com]

- 14. researchgate.net [researchgate.net]

- 15. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 16. NF-κB - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to Boc-Protected Isoindoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and clinically approved drugs.[1] Its derivatives exhibit a wide range of biological activities, making them attractive targets for drug discovery.[1] The precise synthesis and functionalization of these molecules are paramount, often requiring the use of protecting groups to mask reactive sites. Among these, the tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis due to its stability and mild removal conditions.[2][3] This guide provides a comprehensive overview of Boc-protected isoindoline derivatives, focusing on their synthesis, reactivity, and applications in drug development.

The Role of the Boc Protecting Group

The Boc group is an essential tool for protecting amine functionalities.[2] It forms a stable carbamate that is resistant to most nucleophiles, bases, and catalytic hydrogenolysis conditions.[3] This stability allows for selective reactions at other parts of the molecule. The primary advantage of the Boc group is its lability under mild acidic conditions (e.g., trifluoroacetic acid), which cleanly regenerates the amine without affecting other acid-sensitive groups.[2][3] This orthogonal strategy is fundamental in multi-step syntheses, particularly in peptide and pharmaceutical development.[2]

Synthesis of Boc-Protected Isoindoline Derivatives

The most common method for introducing a Boc group onto an amine, such as the nitrogen of an isoindoline, is through reaction with di-tert-butyl dicarbonate (Boc₂O).[4]

General Reaction Mechanism: The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. The resulting intermediate collapses, eliminating a tert-butyl carbonate anion, which then deprotonates the newly formed ammonium salt. This unstable tert-butyl bicarbonate subsequently decomposes into carbon dioxide and tert-butanol.[5]

A variety of conditions can be employed for the N-tert-butoxycarbonylation of amines, allowing for optimization based on the substrate's properties.

Protocol 1: Standard Anhydrous Conditions This method is suitable for many amine substrates.

-

Dissolve the amine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile).

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq).

-

Optionally, add a base such as triethylamine (Et₃N) or 4-(dimethylamino)pyridine (DMAP, catalytic) to accelerate the reaction.[3]

-

Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

-

Upon completion, concentrate the mixture in vacuo.

-

Purify the residue by column chromatography or recrystallization to yield the N-Boc protected product.

Protocol 2: Aqueous Conditions This green chemistry approach is effective and avoids organic solvents.

-

Suspend or dissolve the amine (1.0 eq) in a mixture of water and a co-solvent like acetone or dioxane.[3][6]

-

Add Boc₂O (1.0-1.2 eq).

-

Stir the reaction vigorously at room temperature. The reaction is often complete within minutes to a few hours.[3]

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate to afford the product.[3][7]

Protocol 3: Catalyst-Mediated Synthesis For less reactive or sterically hindered amines, various catalysts can enhance reaction efficiency.

| Catalyst | Solvent | Key Advantages | Reference |

| Amberlite-IR 120 | Solvent-free | Heterogeneous, recyclable, rapid (1-3 min), high yields (95-99%). | |

| Iodine (catalytic) | Solvent-free | Mild, efficient at ambient temperature. | [4] |

| HClO₄–SiO₂ | Solvent-free | Reusable, inexpensive, highly efficient. | [3][4] |

| 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | HFIP | Catalyst and solvent, recyclable, high chemoselectivity.[4] | [4] |

Reactivity and Transformations of Boc-Protected Isoindolines

Once protected, the isoindoline core can undergo various transformations. The Boc group's stability allows for reactions that would otherwise be complicated by the reactive N-H bond.

A key application is in cycloaddition reactions, where the isoindole nucleus acts as a diene. For example, N,N'-Di-Boc-2H-isoindole-2-carboxamidine has been synthesized and used as a diene in Diels-Alder reactions to deliver a protected guanidine functionality to a polycyclic system.[8]

Deprotection: The removal of the Boc group is typically achieved under acidic conditions, which cleave the tert-butyl carbamate.[3]

-

Trifluoroacetic Acid (TFA): A common method involves treating the Boc-protected compound with a solution of TFA in dichloromethane (DCM).

-

HCl in Dioxane/Methanol: Anhydrous solutions of HCl are also highly effective.

Applications in Drug Discovery

The isoindoline core is present in several approved drugs used to treat conditions ranging from cancer to hypertension.[1] Boc-protected intermediates are crucial for the synthesis of these complex molecules and their analogues.

Case Study: Isoindolinone-based Enzyme Inhibitors Novel isoindolinone derivatives have been synthesized and evaluated as potent inhibitors of human carbonic anhydrase (hCA) I and II, enzymes relevant in conditions like glaucoma.[9] While the final products in this study were not Boc-protected, the synthesis of advanced isoindoline precursors often relies on Boc protection strategies to achieve the desired regioselectivity and yield.

| Compound | Target Enzyme | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| 2c | hCA I | 11.48 ± 4.18 | 11.24 ± 0.291 | [9] |

| 2f | hCA I | 16.09 ± 4.14 | - | [9] |

| 2c | hCA II | 14.87 ± 3.25 | 13.02 ± 0.041 | [9] |

| 2f | hCA II | 9.32 ± 2.35 | - | [9] |

| Acetazolamide (AAZ) | hCA I | - | 131 ± 1.054 | [9] |

| Acetazolamide (AAZ) | hCA II | - | 164 ± 1.251 | [9] |

Table 1: Inhibition data for novel isoindolinone derivatives against carbonic anhydrase isozymes.[9]

Case Study: Synthesis of a Guanidine-Substituted Isoindole The synthesis of N,N'-Di-Boc-2H-isoindole-2-carboxamidine provides a concrete example of the characterization of a complex Boc-protected isoindoline derivative.[8] This compound was prepared and subsequently used in cycloaddition reactions, highlighting its utility as a synthetic building block.[8]

Characterization Data: Spectroscopic and analytical data are essential for confirming the structure of these derivatives.

| Data Type | Compound 20 (Cycloadduct) | Reference |

| Appearance | White solid | [8] |

| Melting Point | 158–160 °C | [8] |

| ¹H NMR (CDCl₃), δ/ppm | 1.49 (s, 9H), 1.50 (s, 9H), 5.84 (brs, 2H), 6.98 (dd, 1H), 7.02 (d, 2H), 7.27 (dd, 1H), 10.63 (brs, 1H) | [8] |

| ¹³C NMR (CDCl₃), δ/ppm | 28.1, 28.2, 65.8, 68.2, 79.8, 82.2, 120.9, 125.3, 144.1, 147.5, 150.2, 151.2, 162.8 | [8] |

| HRMS-MALDI [MH]⁺ | Calculated: 386.2080; Found: 386.2087 | [8] |

Table 2: Characterization data for the Diels-Alder adduct of an N,N'-Di-Boc-protected isoindole derivative.[8]

Conclusion

Boc-protected isoindoline derivatives are exceptionally versatile and valuable intermediates in organic synthesis and drug discovery. The stability of the Boc group, combined with its mild and selective removal, provides a robust strategy for the elaboration of the privileged isoindoline scaffold. From constructing complex polycyclic systems via Diels-Alder reactions to serving as precursors for potent enzyme inhibitors, these compounds empower chemists to develop novel therapeutics and complex molecular architectures. The continued development of efficient and green synthetic protocols for their preparation will further solidify their importance in the pharmaceutical and chemical sciences.

References

- 1. preprints.org [preprints.org]

- 2. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole [mdpi.com]

- 9. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Boc-5-oxo-octahydro-isoindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Boc-5-oxo-octahydro-isoindole, a bicyclic molecule featuring a tert-butoxycarbonyl (Boc) protecting group, is a versatile building block in medicinal chemistry and organic synthesis. Its rigid octahydro-isoindole scaffold is a key structural motif in a variety of biologically active compounds, making it a molecule of significant interest for the development of novel therapeutics. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details experimental protocols for its characterization, and explores potential biological signaling pathways in which its core structure may be involved.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some properties have been computationally predicted, experimental data for certain parameters remain limited in publicly available literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₁NO₃ | N/A |

| Molecular Weight | 239.31 g/mol | N/A |

| CAS Number | 203661-68-1 | N/A |

| IUPAC Name | tert-butyl 5-oxooctahydro-1H-isoindole-2-carboxylate | N/A |

| Physical Form | Solid | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Not reported | N/A |

| pKa (predicted) | ~9.2 (for the protonated form) | N/A |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are crucial for its application in research and development. Below are generalized yet detailed methodologies based on standard laboratory practices for compounds of this class.

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process, a generalized workflow for which is outlined below.

Protocol:

-

Diels-Alder Reaction: A suitable diene and dienophile are reacted under appropriate thermal or Lewis acid-catalyzed conditions to form the bicyclic isoindole core.

-

Boc Protection: The secondary amine of the isoindole core is protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Oxidation: The hydroxyl group on the isoindole ring is oxidized to a ketone. This can be achieved using various oxidizing agents such as pyridinium chlorochromate (PCC) or by employing a Swern oxidation protocol (oxalyl chloride, DMSO, and a hindered base).

-

Purification: The final product is purified by column chromatography on silica gel using a suitable eluent system, typically a mixture of hexane and ethyl acetate.

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of this compound by analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Analysis:

-

The nine protons of the Boc group are expected to appear as a sharp singlet around 1.4-1.5 ppm.

-

The protons on the octahydro-isoindole scaffold will appear as a series of complex multiplets in the aliphatic region (typically 1.0-4.0 ppm).

-

-

¹³C NMR Analysis:

-

The carbonyl carbon of the ketone will appear at a downfield chemical shift (around 200-210 ppm).

-

The carbonyl carbon of the Boc group will be observed around 155 ppm.

-

The quaternary carbon and the methyl carbons of the Boc group will appear around 80 ppm and 28 ppm, respectively.

-

The carbons of the octahydro-isoindole ring will resonate in the aliphatic region.

-

2. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity.

-

Technique: Electrospray ionization (ESI) is a suitable soft ionization technique.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Analysis:

-

In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 240.15.

-

Common fragments may include the loss of the Boc group (C₅H₉O₂) or isobutylene (C₄H₈) from the Boc group.

-

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr) after dissolving in a volatile solvent, or as a KBr pellet.

-

Analysis:

-

A strong absorption band corresponding to the ketone C=O stretch is expected around 1710-1730 cm⁻¹.

-

A strong absorption band for the carbamate C=O stretch of the Boc group is expected around 1680-1700 cm⁻¹.

-

C-H stretching vibrations from the aliphatic and Boc groups will be observed in the 2850-3000 cm⁻¹ region.

-

Potential Biological Signaling Pathways

While direct biological targets of this compound have not been explicitly identified in the literature, the octahydroisoindole scaffold is present in compounds known to interact with several important biological pathways. This suggests potential areas of investigation for this molecule and its derivatives.

Substance P / Neurokinin-1 Receptor (NK1R) Signaling

Octahydroisoindole derivatives have been identified as antagonists of the neurokinin-1 receptor (NK1R), the primary receptor for the neuropeptide Substance P.[1] Substance P is involved in pain transmission, inflammation, and mood regulation. Antagonism of NK1R can block these effects.

Chitinase Inhibition

The octahydroisoindole scaffold has also been explored for its potential as a chitinase inhibitor. Chitinases are enzymes that degrade chitin, a key component of the cell walls of fungi and the exoskeletons of insects. Inhibition of these enzymes is a promising strategy for the development of antifungal and insecticidal agents.

Acetylcholinesterase (AChE) Inhibition

Derivatives of isoindoline-1,3-dione, which share a structural relationship with the octahydroisoindole core, have been investigated as inhibitors of acetylcholinesterase (AChE).[2] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease to increase acetylcholine levels in the brain.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. While a complete experimental profile of its physicochemical properties is not yet fully available in the public domain, this guide provides a solid foundation of its known characteristics and the methodologies for its further investigation. The exploration of its biological activity, particularly in the context of neurokinin receptor antagonism, chitinase inhibition, and acetylcholinesterase inhibition, presents exciting opportunities for future research. The detailed protocols and potential signaling pathways outlined herein are intended to serve as a valuable resource for scientists working with this promising molecule.

References

An In-depth Technical Guide to the Synthesis of Isoindole Cores

For Researchers, Scientists, and Drug Development Professionals

The isoindole core is a privileged heterocyclic scaffold found in a variety of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and versatile reactivity make it an attractive building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of modern synthetic strategies for constructing the isoindole nucleus, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Introduction to the Isoindole Core

The isoindole is a bicyclic aromatic heterocycle consisting of a fused benzene and pyrrole ring. Unlike its isomer, indole, the nitrogen atom in isoindole is not directly attached to the benzene ring, resulting in a 10π-electron system that is often less stable and more reactive. This inherent reactivity has been both a challenge and an opportunity for synthetic chemists, leading to the development of numerous strategies to access stable and functionalized isoindole derivatives.

Isoindole-containing molecules exhibit a wide range of pharmacological activities, including anti-inflammatory, immunomodulatory, and anticancer properties.[1] Notable drugs such as thalidomide, lenalidomide, and pomalidomide, which are used in the treatment of multiple myeloma, feature the related isoindolinone core.[2][3] The mechanism of action of these immunomodulatory drugs (IMiDs) involves the modulation of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the targeted degradation of specific transcription factors.[2][4]

Synthetic Strategies for Isoindole Core Construction

A variety of synthetic methods have been developed to construct the isoindole skeleton. These can be broadly categorized into transition-metal catalysis, cycloaddition reactions, and multicomponent reactions.

Transition Metal-Catalyzed Syntheses

Transition metals, particularly palladium and rhodium, have proven to be powerful catalysts for the synthesis of isoindoles through various C-H activation and cross-coupling strategies.[5]

Rhodium-Catalyzed Reactions:

Rhodium catalysts have been effectively employed in the intramolecular condensation of benzyl azides with α-aryldiazoesters to furnish isoindoles in very good yields.[6] This reaction proceeds through the nucleophilic attack of the azide onto a rhodium carbenoid, followed by nitrogen extrusion and tautomerization.[6] Another notable rhodium-catalyzed method involves the coupling of N-chloroimines with α-diazo-α-phosphonoacetates, providing efficient access to 2H-isoindoles.[7][8]

Palladium-Catalyzed Reactions:

Palladium catalysis is frequently used for the dehydrogenation of isoindolines to form isoindoles.[1] A one-pot conversion of isoindolines to 1-arylisoindoles has been established through a palladium-catalyzed cascade involving C-H transformations.[1]

Cycloaddition Reactions

Cycloaddition reactions, particularly the Diels-Alder reaction and 1,3-dipolar cycloadditions, offer a powerful and convergent approach to the isoindole core.

Diels-Alder Reaction: The intramolecular Diels-Alder reaction of furans has been utilized as a key step in the construction of the isoindolinone ring system.[9]

1,3-Dipolar Cycloaddition: The reaction of α-azido carbonyl compounds bearing a 2-alkenylaryl moiety can lead to the formation of isoindoles through a 1,3-dipolar cycloaddition of the azide onto the tethered alkene.[10]

Multicomponent Reactions

Multicomponent reactions (MCRs) provide a highly efficient means of assembling complex molecules from simple starting materials in a single step. The three-component reaction of o-phthalaldehyde, an amine, and a thiol is a well-established method for producing fluorescent isoindoles.[3]

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for selected key synthetic methods for the isoindole core, allowing for easy comparison of their efficiency and reaction conditions.

| Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Rhodium-Catalyzed Intramolecular Condensation (Benzyl azides with α-aryldiazoesters) | Rh₂(oct)₄ | Dichloromethane | Room Temp | 0.5 - 2 | 75-97 | [6] |

| Palladium-Catalyzed Dehydrogenation/Arylation (Isoindolines to 1-arylisoindoles) | Pd[P(t-Bu)₃]₂ | 1,4-Dioxane | 110 | 14 + 24 | 58-89 | [1] |

| Rhodium(III)-Catalyzed Coupling (N-chloroimines with α-diazo-α-phosphonoacetates) | [RhCp*Cl₂]₂/AgBF₄ | 1,2-Dichloroethane | 80 | 12 | up to 98 | [7] |

| 1,3-Dipolar Cycloaddition (α-Azido carbonyls with alkenes) | - | Toluene | 100 | 3 - 5 | 54-99 | [10] |

| Three-Component Reaction (o-Phthalaldehyde, amine, thiol) | - | Methanol | Room Temp | 0.5 - 2 | 48-66 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

General Procedure for Rhodium-Catalyzed Intramolecular Condensation of Benzyl Azides with α-Aryldiazoesters[6]

To a solution of the benzyl azide (0.2 mmol) in dichloromethane (2 mL) was added Rh₂(oct)₄ (1 mol %). The reaction mixture was stirred at room temperature for the time indicated by TLC analysis (typically 0.5-2 hours). Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired isoindole.

General Procedure for One-Pot Palladium-Catalyzed Conversion of Isoindolines to 1-Arylisoindoles[1]

A mixture of the isoindoline (0.5 mmol), Pd[P(t-Bu)₃]₂ (5 mol %), and cyclohexene (1.0 mmol) in 1,4-dioxane (2 mL) was stirred at 110 °C for 14 hours. Then, an aryl chloride (1.5 mmol) and NaOH (2.0 mmol) were added, and the mixture was stirred at 110 °C for an additional 24 hours. After cooling to room temperature, the reaction mixture was filtered through a pad of Celite, and the filtrate was concentrated. The residue was purified by column chromatography to give the 1-arylisoindole.

General Procedure for Rh(III)-Catalyzed Coupling of N-Chloroimines with α-Diazo-α-phosphonoacetates[7]

A mixture of the N-chloroimine (0.2 mmol), α-diazo-α-phosphonoacetate (0.24 mmol), [RhCp*Cl₂]₂ (2.5 mol %), and AgBF₄ (10 mol %) in 1,2-dichloroethane (2 mL) was stirred in a sealed tube at 80 °C for 12 hours. After cooling, the mixture was concentrated, and the residue was purified by preparative TLC to afford the 2H-isoindole.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key synthetic workflows and the biological signaling pathways influenced by isoindole-containing drugs.

Synthetic Workflow: One-Pot Synthesis of 1-Arylisoindoles

Caption: One-pot synthesis of 1-arylisoindoles from isoindolines.

Signaling Pathway: Mechanism of Action of Immunomodulatory Drugs (IMiDs)

Caption: IMiD-mediated degradation of IKZF1/3 via the CRL4-CRBN E3 ligase.

Signaling Pathway: Downstream Effects of IMiDs on Cytokine Production and NF-κB

Caption: Modulation of cytokine production and NF-κB signaling by IMiDs.

Signaling Pathway: Anti-Angiogenic Effects of Thalidomide

Caption: Inhibition of angiogenesis by thalidomide via downregulation of VEGF and FGF.

Conclusion

The synthesis of the isoindole core remains an active area of research, driven by the significant biological activities of its derivatives. This guide has provided an overview of the key synthetic strategies, offering a comparative analysis of their efficiencies and detailed experimental protocols for their implementation. The visualization of the intricate signaling pathways modulated by isoindole-containing drugs underscores the importance of this scaffold in modern drug discovery and development. Researchers and scientists can leverage this information to design and synthesize novel isoindole-based compounds with tailored therapeutic properties.

References

- 1. Integrated Catalytic C-H Transformations for One-Pot Synthesis of 1-Arylisoindoles from Isoindolines via Palladium-Catalyzed Dehydrogenation Followed by C-H Arylation [organic-chemistry.org]

- 2. Rapid Progress in the Use of Immunomodulatory Drugs and Cereblon E3 Ligase Modulators in the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]

- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Isoindoles from Intramolecular Condensation of Benzyl Azides with α-Aryldiazoesters [organic-chemistry.org]

- 7. Rh(III)-Catalyzed Coupling of N-Chloroimines with α-Diazo-α-phosphonoacetates for the Synthesis of 2H-Isoindoles [organic-chemistry.org]

- 8. Rh(III)-Catalyzed Coupling of N-Chloroimines with α-Diazo-α-phosphonoacetates for the Synthesis of 2 H-Isoindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Navigating the Safety Profile of 2-Boc-5-oxo-octahydro-isoindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling procedures for 2-Boc-5-oxo-octahydro-isoindole (CAS No. 203661-68-1), a key intermediate in synthetic and medicinal chemistry. The following sections detail its known hazards, recommended handling protocols, and emergency procedures to ensure its safe use in a laboratory setting.

Chemical and Physical Properties

This compound is a solid compound with the molecular formula C₁₃H₂₁NO₃ and a molecular weight of 239.31 g/mol .[1] While detailed physical properties such as melting and boiling points are not consistently reported across public sources, its solid form at room temperature is a key consideration for handling and storage.

| Property | Value | Source |

| CAS Number | 203661-68-1 | [2] |

| Molecular Formula | C₁₃H₂₁NO₃ | [1] |

| Molecular Weight | 239.31 g/mol | [1] |

| Physical Form | Solid | [2] |

Hazard Identification and Classification

The primary known hazard associated with this compound is its acute oral toxicity. It is classified under the Globally Harmonized System (GHS) as Acute Toxicity, Oral, Category 4.

| Hazard Classification | Code | Description | Pictogram | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |

Source:[2]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A standard suite of personal protective equipment should be worn when handling this compound.

| PPE | Specification |

| Gloves | Compatible chemical-resistant gloves. |

| Eye Protection | Chemical safety goggles. |

| Lab Coat | Standard laboratory coat. |

Engineering Controls

Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust or aerosols.

Storage

Proper storage conditions are essential to maintain the integrity of the compound and prevent accidents.

| Condition | Recommendation |

| Temperature | Room temperature. |

| Container | Keep container tightly closed. |

| Environment | Store in a dry and well-ventilated place. |

Experimental Workflow for Safe Handling

The following workflow outlines the recommended steps for safely handling this compound in a laboratory setting.

References

The Emerging Therapeutic Potential of Isoindole Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoindole alkaloid scaffold, a unique heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the current research into the therapeutic applications of isoindole alkaloids, with a focus on their anticancer, anti-inflammatory, antiviral, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways to facilitate further research and drug development in this promising area.

Core Therapeutic Applications and Quantitative Data

Isoindole alkaloids and their derivatives have demonstrated efficacy across a range of therapeutic areas. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency.

Anticancer Activity

Isoindole derivatives have shown significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several compounds are presented in Table 1.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 7 (azide and silyl ether derivative) | A549 (Lung Carcinoma) | 19.41 ± 0.01 | [1] |

| Aspergillin PZ analogue | HL-60 (Leukemia) | 0.05 - 0.08 | [2] |

| Benzyl derivative 3 | A549-Luc (Lung Carcinoma) | 114.25 | [3] |

| Benzyl derivative 4 | A549-Luc (Lung Carcinoma) | 116.26 | [3] |

| Staurosporine | Various | 0.001 - 0.02 | [2] |

Table 1: Anticancer Activity of Isoindole Alkaloids

Anti-inflammatory and Enzyme Inhibition Activity

A significant mechanism of the anti-inflammatory action of isoindole alkaloids is the inhibition of cyclooxygenase (COX) enzymes. Furthermore, these compounds have been shown to inhibit other enzymes, such as lipoxygenase (LOX) and acetylcholinesterase (AChE), indicating their potential in treating a wider range of inflammatory and neurological conditions.

| Compound | Target Enzyme | Inhibition Parameter (Ki or IC50 in µM) | Reference |

| Costinone A | Butyrylcholinesterase (BChE) | Ki = 20.2 ± 0.02 | [4] |

| Costinone B | Butyrylcholinesterase (BChE) | Ki = 46.3 ± 0.1 | [4] |

| Costinone A | Lipoxygenase (LOX) | Ki = 16.5 ± 0.04 | [4] |

| Costinone B | Lipoxygenase (LOX) | Ki = 28.6 ± 0.04 | [4] |

| Tomatidine | Chikungunya virus (CHIKV) | EC50 = 1.3 | [5] |

| Berberine | HIV-1 Reverse Transcriptase | IC50 = 0.33 | [5] |

| Aloperine | Hepatitis C Virus (HCV) | EC50 = 7.06 | [5] |

| Aloperine | HIV-1 | EC50 = 1.75 | [5] |

| Berberine | Human thyroid carcinoma cells | IC50 = 0.891 | [5] |

| Berberine | Breast cancer cells | IC50 = 15 | [5] |

| Berberine | Human gastric cancer cells | IC50 = 48 | [5] |

| Ixoratannin A-2 | HIV | EC50 = 34.4 | [6] |

| Boldine | HIV | EC50 = 50.2 | [6] |

| Raymarine A | HIV | EC50 = 1.93 - 9.70 | [6] |

| 3-methoxyoxoputerine-N-oxide | HIV | EC50 = 1.93 - 9.70 | [6] |

| Dasymaroine B | HIV | EC50 = 1.93 - 9.70 | [6] |

| Tulongicin-A | HIV (YU2 isolate) | IC50 = 3.9 | [7] |

| Dihydrospongotine-C | HIV (YU2 isolate) | IC50 = 2.7 | [7] |

| Tulongicin-A | HIV (HxB2 isolate) | IC50 = 3.5 | [7] |

| Dihydrospongotine-C | HIV (HxB2 isolate) | IC50 = 4.5 | [7] |

| Michellamine D | HIV (RF strain) | EC50 = 3 | [7] |

| Michellamine F | HIV (RF strain) | EC50 = 2 | [7] |

| Triptonine B | HIV | EC50 = 0.10 µg/mL | [7] |

| Isoquinolone Derivative 21 | Influenza Viruses | EC50 = 9.9 - 18.5 | [8] |

Table 2: Enzyme Inhibition and Antiviral Activity of Isoindole and Related Alkaloids

Key Signaling Pathways

The therapeutic effects of isoindole alkaloids are often mediated through their interaction with critical cellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation and cell survival, is a prominent target.

Figure 1: Inhibition of the NF-κB Signaling Pathway by Isoindole Alkaloids.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of isoindole alkaloids.

Cell Proliferation (BrdU) Assay

This assay is used to quantify the antiproliferative effects of isoindole derivatives on cancer cell lines.

Materials:

-

Cell culture medium

-

BrdU (5-bromo-2'-deoxyuridine) labeling solution (10 µM)

-

Fixation solution (e.g., 3.7% formaldehyde in PBS)

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

DNase I or HCl for DNA denaturation

-

Anti-BrdU primary antibody

-

Fluorochrome-conjugated secondary antibody

-

Phosphate-buffered saline (PBS)

-

96-well microplate

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the isoindole alkaloid and a vehicle control for a predetermined period (e.g., 24, 48, 72 hours).

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.[9]

-

Fixation and Permeabilization: Remove the labeling solution, and fix the cells with the fixation solution for 15 minutes at room temperature.[9] Subsequently, permeabilize the cells with the permeabilization buffer.[9]

-

DNA Denaturation: Treat the cells with DNase I or HCl to denature the DNA and expose the incorporated BrdU.[10]

-

Immunostaining: Incubate the cells with the anti-BrdU primary antibody, followed by incubation with the fluorochrome-conjugated secondary antibody.

-

Data Acquisition: Measure the fluorescence intensity using a microplate reader or visualize the cells using a fluorescence microscope.

-

Analysis: Calculate the IC50 value by plotting the percentage of cell proliferation inhibition against the logarithm of the compound concentration.

Figure 2: Experimental Workflow for the BrdU Cell Proliferation Assay.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory effect of isoindole alkaloids on COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Assay buffer (e.g., Tris-HCl)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test compounds (isoindole alkaloids)

-

EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2)

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

-

Incubation with Inhibitor: In a microplate, incubate the enzyme with various concentrations of the isoindole alkaloid or a known COX inhibitor (positive control) for a specific time at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Reaction Termination: Stop the reaction after a defined period.

-

PGE2 Quantification: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Antiviral Plaque Reduction Assay

This assay is used to evaluate the ability of isoindole derivatives to inhibit the replication of a virus.

Materials:

-

Host cell line susceptible to the virus

-

Virus stock of known titer

-

Cell culture medium

-

Overlay medium (containing, for example, carboxymethyl cellulose or agar)

-

Crystal violet staining solution

-

Test compounds (isoindole alkaloids)

Procedure:

-

Cell Monolayer Preparation: Seed host cells in multi-well plates to form a confluent monolayer.

-

Virus Incubation with Compound: Pre-incubate a known amount of virus with different concentrations of the isoindole alkaloid for 1 hour at 37°C.

-

Infection: Infect the cell monolayers with the virus-compound mixture.

-

Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.

-

Overlay: Remove the inoculum and add the overlay medium to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for several days until visible plaques are formed.

-

Staining: Fix the cells and stain with crystal violet to visualize the plaques.

-

Plaque Counting and Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 (50% effective concentration) of the compound.

Acetylcholinesterase (AChE) Inhibition Assay

This spectrophotometric assay, based on the Ellman method, measures the inhibition of AChE by isoindole alkaloids.[11]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compounds (isoindole alkaloids)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

Incubation: In a 96-well plate, add the buffer, DTNB, the test compound at various concentrations, and the AChE solution. Incubate for a short period.

-

Reaction Initiation: Start the reaction by adding the substrate (ATCI).

-

Measurement: Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer. The yellow color is produced from the reaction of thiocholine (product of ATCI hydrolysis) with DTNB.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and the IC50 value.

Lipoxygenase (LOX) Inhibition Assay

This assay determines the ability of isoindole alkaloids to inhibit the activity of the lipoxygenase enzyme.

Materials:

-

Lipoxygenase enzyme (e.g., from soybean)

-

Linoleic acid (substrate)

-

Borate buffer (pH 9.0)

-

Test compounds (isoindole alkaloids)

-

Spectrophotometer

Procedure:

-

Enzyme and Substrate Preparation: Prepare solutions of LOX enzyme and linoleic acid in the borate buffer.

-

Incubation with Inhibitor: Incubate the LOX enzyme with various concentrations of the isoindole alkaloid for a few minutes at room temperature.[12]

-

Reaction Initiation: Initiate the reaction by adding the linoleic acid substrate.

-

Measurement: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene hydroperoxide product.[12]

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curve. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Conclusion

Isoindole alkaloids represent a versatile and promising class of compounds with significant therapeutic potential. Their demonstrated activities against cancer, inflammation, viral infections, and neurological disorders, coupled with their ability to modulate key signaling pathways and inhibit critical enzymes, make them attractive candidates for further drug discovery and development efforts. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and execution of future studies aimed at unlocking the full therapeutic potential of these remarkable natural and synthetic molecules.

References

- 1. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines [pubmed.ncbi.nlm.nih.gov]

- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. mdpi.com [mdpi.com]

- 6. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alkaloids as potential antivirals. A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. benchchem.com [benchchem.com]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

Methodological & Application

Synthesis Protocol for 2-Boc-5-oxo-octahydro-isoindole: A Detailed Application Note

For Researchers, Scientists, and Drug Development Professionals